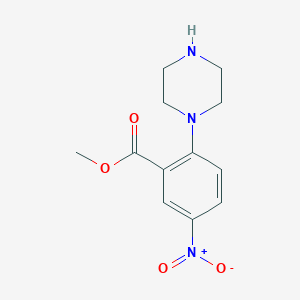

5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester is a chemical compound with the molecular formula C₁₂H₁₄N₂O₄ It is characterized by a benzene ring substituted with a nitro group (-NO₂) at the 5-position and a piperazine ring at the 2-position, with a methyl ester group (-COOCH₃) attached to the carboxylic acid function

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The synthesis of this compound typically begins with the nitration of 2-piperazin-1-yl-benzoic acid methyl ester. This involves treating the starting material with a nitrating agent such as concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions.

Piperazine Coupling: The piperazine ring can be introduced through a coupling reaction with piperazine and a suitable benzoyl chloride derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include continuous flow reactors, automated control systems for reaction conditions, and purification steps such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of piperazine derivatives.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

Substitution: Alkyl halides in the presence of a base or nucleophile.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters.

Reduction Products: Piperazine derivatives, amino derivatives.

Substitution Products: Alkylated derivatives, ester derivatives.

Wirkmechanismus

Mode of Action

It is known that nitrobenzoic acid derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

It is known that nitrobenzoic acid derivatives can be involved in various biochemical reactions, potentially affecting multiple pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-Nitro-2-(Piperazin-1-yl)benzoate. Specific studies on how environmental factors influence this compound are currently lacking .

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its reactivity makes it a valuable building block for complex molecular structures.

Biology: In biological research, 5-nitro-2-piperazin-1-yl-benzoic acid methyl ester is used as a probe to study enzyme activities and receptor binding. Its nitro group can be reduced in biological systems, making it useful in redox biology studies.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents targeting various diseases. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Vergleich Mit ähnlichen Verbindungen

5-Nitro-2-(piperidin-1-yl)benzaldehyde: Similar structure but with a piperidine ring instead of piperazine.

5-Methyl-2-nitrobenzoic acid: Similar nitro group placement but with a methyl group instead of piperazine.

Uniqueness: The presence of the piperazine ring in 5-nitro-2-piperazin-1-yl-benzoic acid methyl ester distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it suitable for specific applications that other compounds cannot fulfill.

Biologische Aktivität

5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester (also known as 5-NPBA-ME) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of the biological activity of 5-NPBA-ME, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-NPBA-ME is characterized by the following chemical structure:

- Molecular Formula : C11H13N3O4

- Molecular Weight : 253.24 g/mol

- CAS Number : 886360-73-2

The presence of a nitro group and a piperazine moiety contributes to its biological activity by enhancing solubility and receptor interaction capabilities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-NPBA-ME. The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 5-NPBA-ME

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Escherichia coli | 31.108 - 62.216 μM | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | >125 μM | Membrane integrity disruption |

The compound's mechanism involves inhibiting protein synthesis and disrupting cell wall integrity, making it effective against resistant strains like MRSA .

Anticancer Activity

5-NPBA-ME has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including pancreatic cancer cells.

Case Study: Anticancer Efficacy

In a study evaluating the effects of 5-NPBA-ME on pancreatic cancer cell lines, it was found that:

- IC50 Value : The compound showed an IC50 value of approximately 20 μM.

- Mechanism : The anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase.

This suggests that 5-NPBA-ME may serve as a potential lead compound for developing new cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 5-NPBA-ME. Modifications to the piperazine ring or the benzoic acid moiety can significantly affect potency and selectivity.

Table 2: SAR Insights for 5-NPBA-ME Derivatives

| Modification | Effect on Activity |

|---|---|

| Substitution on Piperazine | Enhanced bioavailability |

| Alteration of Nitro Group | Increased antimicrobial potency |

| Methyl Ester Group | Improved lipophilicity and absorption |

Eigenschaften

IUPAC Name |

methyl 5-nitro-2-piperazin-1-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-19-12(16)10-8-9(15(17)18)2-3-11(10)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZUYRBYEKFTPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.